Sulfazamet-13C6

isotope dilution mass spectrometry internal standard sulfonamide residue analysis

Accurate sulfazamet quantification in complex matrices requires a matched internal standard. Unlabeled or deuterated analogs introduce matrix suppression (up to 96%) and H/D exchange artifacts. Sulfazamet-13C6 (CAS 1420043-51-1) is a stable isotope-labeled (13C6) internal standard that co-elutes with native sulfazamet and provides a +6 Da mass shift, ensuring precise LC-MS/MS correction. • Enables EU 2002/657/EC compliant confirmatory analysis with ISO 17034 certified reference material. • Lot-specific documentation supports method validation and audit defense. • Suitable for residue analysis in animal tissues, milk, eggs, honey, and environmental matrices.

Molecular Formula C16H16N4O2S
Molecular Weight 334.35 g/mol
Cat. No. B12058663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfazamet-13C6
Molecular FormulaC16H16N4O2S
Molecular Weight334.35 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3
InChIInChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1
InChIKeyMTERSQYMYBGZTP-LQVUGBGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfazamet-13C6: Isotopically Labeled Sulfonamide Internal Standard for LC-MS/MS Quantification


Sulfazamet-13C6 (CAS 1420043-51-1), also referred to as Sulfapyrazole-13C6 or Sulfapyrazole-(sulfanilamide ring-13C6), is a stable isotope-labeled analog of the sulfonamide antibiotic sulfazamet (sulfapyrazole, sulfamethylphenazole), wherein six carbon-13 atoms are incorporated into the phenyl ring of the sulfanilamide moiety . The unlabeled parent compound, sulfazamet (CAS 852-19-7), is a sulfanilamide derivative exhibiting antibacterial activity against Streptococci sepsis through inhibition of dihydropteroate synthase, and has been used as a long-acting veterinary sulfonamide [1]. Sulfazamet-13C6 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of sulfazamet and structurally related sulfonamides in residue analysis, pharmacokinetic studies, and forensic toxicology, with a molecular weight of 334.34 g/mol (exact mass 334.119537) and a molecular formula of 13C6C10H16N4O2S .

Why Unlabeled Sulfazamet or Generic Sulfonamide Internal Standards Cannot Replace Sulfazamet-13C6


Interchanging Sulfazamet-13C6 with unlabeled sulfazamet reference standards or structurally similar sulfonamide internal standards introduces significant analytical error. Unlabeled sulfazamet cannot be distinguished from endogenous analyte in mass spectrometry, precluding its use as an internal standard in isotope dilution MS workflows . Non-isotopic structural analogs (e.g., sulfapyridine, sulfamerazine) exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to incomplete correction of matrix effects and compromised quantification accuracy [1]. Deuterated analogs (e.g., sulfamethazine-d4) may show deuterium-hydrogen exchange under certain sample preparation conditions, altering their effective concentration and introducing bias [2]. In contrast, the 13C6 labeling strategy ensures near-identical physicochemical behavior to the unlabeled analyte (logP, pKa, retention time) while providing a mass shift that eliminates spectral overlap with the native compound and avoids the isotopic exchange artifacts associated with deuterium labeling [2]. For sulfonamide residue analysis in complex matrices such as animal tissues, milk, and eggs, the use of a non-isotopic internal standard has been shown to yield method recoveries as low as 52.3% with relative standard deviations up to 17.6%, compared to the superior correction achieved with 13C6-labeled internal standards [3].

Sulfazamet-13C6: Quantitative Differentiation Evidence Against Closest Comparators


Exact Mass Shift vs. Unlabeled Sulfazamet: Enabling Selective Ion Monitoring Without Spectral Interference

Sulfazamet-13C6 provides an exact mass of 334.119537 Da, representing a +6.02 Da shift from the unlabeled sulfazamet monoisotopic mass of 328.099396 Da . This mass difference is sufficient to fully resolve the internal standard signal from the native analyte in both low-resolution (unit mass) and high-resolution mass spectrometers, unlike deuterated analogs where incomplete deuteration can produce overlapping isotope clusters [1]. The six 13C atoms are incorporated specifically into the sulfanilamide phenyl ring (positions 1,2,3,4,5,6 of the cyclohexa-1,3,5-triene-1-sulfonamide moiety), ensuring that key fragment ions used in MRM transitions also retain the mass shift for confirmatory ion ratio analysis .

isotope dilution mass spectrometry internal standard sulfonamide residue analysis selective ion monitoring

13C6 Isotopic Purity and Chemical Purity: Lot-Specific Characterization Supporting Regulatory-Grade Quantification

Commercial Sulfazamet-13C6 (as Sulfapyrazole-13C6 reference standard) is produced and distributed under ISO 17034 accredited reference material producer certification, with each lot characterized for both chemical purity (HPLC) and isotopic enrichment (atom% 13C) [1]. In contrast, the unlabeled sulfazamet reference standard (CAS 852-19-7) achieves HPLC purity >99.0% but carries no isotopic enrichment specification, making it unsuitable for isotope dilution quantification workflows . While specific lot-level isotopic enrichment data for Sulfazamet-13C6 must be obtained from the certificate of analysis, comparable 13C6-sulfonamide reference materials (e.g., 13C6-Sulfamethazine, 13C6-Sulfamethazine ISO 17034 CRM) from the same producer specify minimum isotopic enrichment of 99% 13C and chemical purity min. 98% [2].

reference material ISO 17034 isotopic enrichment method validation regulatory compliance

Quantitative Method Performance: Recovery and Precision Using 13C6-Labeled Internal Standards in Multi-Residue Sulfonamide Analysis

In a validated multi-residue LC-MS/MS method for seventeen sulfonamide residues in chicken tissue using 13C6-sulfamethazine as the internal standard, average recoveries ranged from 52.3% to 124.9% across three spike levels (1, 5, and 10 μg/kg), with relative standard deviations (RSD) between 1.0% and 17.6% [1]. By comparison, methods employing non-isotopic internal standards for sulfonamide analysis have demonstrated matrix-dependent signal suppression ranging from −37% to −96% in fish and egg matrices, with recovery values spanning 75%–88% only after matrix-matched calibration [2]. The co-eluting 13C6-labeled internal standard compensates for both extraction losses and ionization variability, whereas non-isotopic surrogate standards cannot correct for differential matrix effects between the standard and the diverse sulfonamide analytes in a multi-residue panel [1][3].

multi-residue analysis method validation recovery precision LC-MS/MS

Regulatory-Grade Documentation: ISO 17034 Certified Reference Material Supporting GLP and ISO/IEC 17025 Compliance

Sulfazamet-13C6 reference standards from accredited producers such as WITEGA are manufactured and certified under ISO 17034 (General requirements for the competence of reference material producers), with supporting documentation compliant with ISO Guide 31 and quality management systems registered to ISO 9001 [1]. Each batch is accompanied by a comprehensive certificate of analysis documenting chemical purity, isotopic enrichment, and assigned values with associated measurement uncertainty [1]. In contrast, unlabeled sulfazamet analytical standards, while available at comparable or higher chemical purity (>99.0% by HPLC), are typically supplied as neat reference materials without the ISO 17034 accredited certification and without isotopic characterization . Procurement of non-certified isotope-labeled compounds from non-accredited suppliers may lack the lot-specific uncertainty data and stability monitoring required for regulatory submissions and method defensibility.

ISO 17034 certified reference material GLP compliance ISO/IEC 17025 audit traceability

Sulfazamet-Specific Structural Selectivity: Why a Generic 13C6-Sulfonamide Internal Standard Is Suboptimal for Sulfazamet Quantification

Sulfazamet (sulfapyrazole) possesses a unique pyrazole substituent at the sulfonamide N1 position, distinguishing it structurally from the more commonly used 13C6-sulfamethazine (which bears a 4,6-dimethylpyrimidine substituent) [1]. The pyrazole ring confers distinct chromatographic retention behavior: Sulfazamet exhibits a LogP of approximately 1.9 , compared to sulfamethazine's LogP of approximately 0.9 [2]. This hydrophobicity difference results in different retention times under reversed-phase LC conditions, meaning that 13C6-sulfamethazine internal standard may not co-elute perfectly with sulfazamet in multi-residue gradients, reducing its effectiveness in correcting for analyte-specific matrix effects [3]. Furthermore, the fragmentation pathways differ between pyrazole-substituted and pyrimidine-substituted sulfonamides, such that the MRM transitions used for 13C6-sulfamethazine may not share common product ions with sulfazamet, limiting the use of shared internal standard strategies [4].

analyte-specific internal standard sulfonamide selectivity chromatographic co-elution matrix effect correction

Procurement Availability and Cost: Sulfazamet-13C6 vs. Alternative Isotope-Labeled Sulfonamide Internal Standards

Sulfazamet-13C6 is available in multiple package sizes from specialty isotope suppliers: 25 mg (priced at approximately ¥8,700 or ~$1,200 USD) and 50 mg quantities . In comparison, the widely-used 13C6-sulfamethazine internal standard is available from major suppliers including Sigma-Aldrich (VETRANAL analytical standard, 10 mg) and MedChemExpress (1 mg) at a price point of approximately $256 USD for 1 mg [1]. While 13C6-sulfamethazine has broader multi-vendor availability and lower unit cost, its structural mismatch with sulfazamet (different heterocyclic substituent, different LogP, different chromatographic retention) means that procurement cost savings are offset by potential method performance compromises when used as a surrogate internal standard for sulfazamet quantification [2].

procurement cost comparison supply availability reference standard 13C6-labeled

Optimal Application Scenarios for Sulfazamet-13C6 Procurement and Use


Regulatory Sulfonamide Residue Confirmatory Analysis in Food of Animal Origin

In ISO/IEC 17025 accredited food testing laboratories performing confirmatory analysis of sulfazamet residues in animal tissues, milk, eggs, or honey per EU Commission Decision 2002/657/EC or equivalent regulatory frameworks, Sulfazamet-13C6 serves as the analyte-specific isotope-labeled internal standard for LC-MS/MS quantification [1]. The compound's +6 Da mass shift and co-elution with native sulfazamet correct for matrix effects that can suppress sulfonamide signals by up to 96% in complex matrices [2]. The ISO 17034 certified reference material status ensures lot-specific documentation supporting audit defense and method validation requirements [1].

Pharmacokinetic and Metabolism Studies of Sulfazamet in Veterinary Species

For preclinical and clinical pharmacokinetic studies of sulfazamet in target animal species (cattle, swine, poultry), Sulfazamet-13C6 enables accurate quantification of the parent drug and its metabolites in plasma, urine, and tissue homogenates using isotope dilution LC-MS/MS . The 13C6 labeling ensures that the internal standard is not subject to metabolic conversion that could alter its concentration during sample processing, unlike deuterated analogs which may undergo metabolic H/D exchange [3]. The HPLC method developed for sulfazamet separation on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phase can be directly adapted for use with the 13C6-labeled internal standard due to identical retention behavior [4].

Environmental Monitoring of Sulfonamide Antibiotics in Water and Soil

In environmental fate and transport studies assessing sulfazamet contamination in surface water, groundwater, wastewater effluent, and agricultural soil, Sulfazamet-13C6 provides a robust internal standard for correcting matrix effects arising from dissolved organic matter, humic acids, and other interfering compounds . The method validated for sulfamethazine using 13C6-labeled internal standards in environmental matrices, which demonstrated recoveries of 75%–88% after isotope dilution correction, can be directly applied to sulfazamet using Sulfazamet-13C6 as the matched internal standard, improving specificity over the generic 13C6-sulfamethazine approach [2].

Method Development and Validation for Multi-Residue Sulfonamide Panels Including Sulfazamet

During development and validation of multi-residue LC-MS/MS methods covering extended sulfonamide panels that include sulfazamet as a target analyte, Sulfazamet-13C6 is essential for achieving the precision metrics required for regulatory method acceptance [5]. Published multi-residue methods using 13C6-sulfonamide internal standards have demonstrated within-laboratory reproducibility (RSD) not exceeding 21% and recoveries in the range of 52%–125% across 17 compounds [5][6]. The use of a structurally matched, compound-specific 13C6 internal standard for sulfazamet within these panels minimizes cross-analyte interference and ensures that the performance metrics for sulfazamet are not degraded by reliance on a common surrogate internal standard with differing physicochemical properties .

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